Superior Living Polymerization Behavior of 5-Norbornen-2-yl Acetate Versus Cyclooctadiene in ROMP
In ROMP kinetics studies using automatic continuous online monitoring (ACOMP), 5-norbornen-2-yl acetate (NAc) demonstrated living polymerization behavior with target molecular masses achieved during the rapid first phase, whereas cyclooctadiene (COD) produced molar masses far below target values with pronounced degradative secondary phases [1][2]. The p(NAc) system maintained chain fidelity with no observable termination upon second monomer addition [2].
| Evidence Dimension | Living polymerization fidelity and molecular weight control |
|---|---|
| Target Compound Data | Expected target masses met in rapid first phase; no observable termination upon second monomer addition |
| Comparator Or Baseline | Cyclooctadiene (COD): molar masses far below target values with more pronounced degradative secondary phase |
| Quantified Difference | Qualitative difference in living character: p(NAc) achieved target Mw with minimal degradation; p(COD) exhibited chain shortening and increased polydispersity |
| Conditions | ROMP in dichloromethane (DCM); ACOMP monitoring of Mw, intrinsic viscosity, and monomer conversion |
Why This Matters
Researchers requiring precise molecular weight control and narrow polydispersity for block copolymer synthesis should select NAc over less controllable cyclic olefins like COD.
- [1] Reed, W.F., et al. Online Monitoring of Ring-Opening Metathesis Polymerization of Cyclooctadiene and a Functionalized Norbornene. Macromolecules, 2007, 40(3), 444-451. View Source
- [2] Reed, W.F., et al. Online Monitoring of Ring-Opening Metathesis Polymerization of Cyclooctadiene and a Functionalized Norbornene. Macromolecules, 2007, 40(3), 444-451. ACS Publications. View Source
